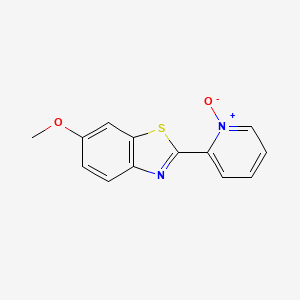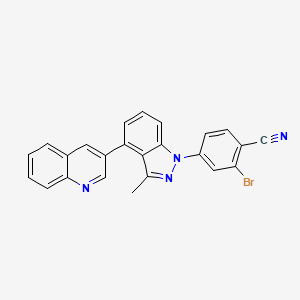
2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amino group attached to the benzene ring, along with other functional groups that contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoic acid with 1-aminobutan-2-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: A simpler analog with similar chemical properties but lacking the additional functional groups.
4-Aminobenzoic acid: Another analog with the amino group in a different position on the benzene ring.
2-Amino-6-fluorobenzoic acid: A fluorinated analog with different electronic properties.
Uniqueness
2-Amino-6-(1-aminobutan-2-yloxy)benzoic acid is unique due to the presence of both amino and butan-2-yloxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-6-(1-aminobutan-2-yloxy)benzoic acid |
InChI |
InChI=1S/C11H16N2O3/c1-2-7(6-12)16-9-5-3-4-8(13)10(9)11(14)15/h3-5,7H,2,6,12-13H2,1H3,(H,14,15) |
InChI Key |
SIEPRIGPDRULHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)

![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)



![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)
